Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L-

Beschreibung

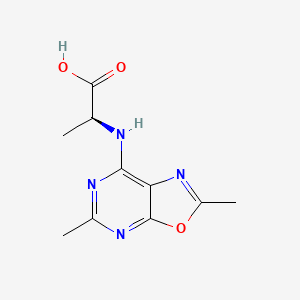

"Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L-" is a modified amino acid derivative where the amino group of L-alanine is substituted with a 2,5-dimethyloxazolo[5,4-d]pyrimidin-7-yl moiety. This compound belongs to a class of heterocyclic-modified amino acids, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

The synthesis of such derivatives typically involves coupling reactions between functionalized oxazolo-pyrimidine scaffolds and amino acids. For example, analogous compounds like 7-aminooxazolo[5,4-d]pyrimidines are synthesized via cyclization reactions of intermediates such as N′-cyanooxazolylacetamidines .

Eigenschaften

CAS-Nummer |

102248-96-4 |

|---|---|

Molekularformel |

C10H12N4O3 |

Molekulargewicht |

236.23 g/mol |

IUPAC-Name |

(2S)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid |

InChI |

InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m0/s1 |

InChI-Schlüssel |

XTRGZFPYBZDSAM-BYPYZUCNSA-N |

Isomerische SMILES |

CC1=NC(=C2C(=N1)OC(=N2)C)N[C@@H](C)C(=O)O |

Kanonische SMILES |

CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Synthesis of the Heterocyclic Moiety

- The 2,5-dimethyloxazolo[5,4-d]pyrimidine ring is typically synthesized via cyclization reactions involving substituted pyrimidine precursors and oxazole-forming reagents.

- Common synthetic routes include:

- Condensation of appropriately substituted pyrimidine derivatives with amino alcohols or hydroxyamino compounds to form the oxazole ring fused to the pyrimidine.

- Methylation steps to introduce the 2,5-dimethyl substituents on the oxazole ring, often using methyl iodide or dimethyl sulfate under basic conditions.

- Reaction conditions are carefully controlled to avoid ring opening or side reactions, typically under inert atmosphere and moderate temperatures (room temperature to 80°C).

Coupling with L-Alanine

- The amino group of L-alanine is selectively substituted with the heterocyclic moiety via nucleophilic substitution or amide bond formation.

- A common approach involves activating the heterocyclic ring at the 7-position (where substitution occurs) using halogenation or sulfonate ester formation to create a good leaving group.

- The L-alanine amino group then performs nucleophilic attack, forming the N-substituted alanine derivative.

- Protecting groups on the carboxyl group of alanine (e.g., methyl or ethyl esters) may be used to prevent side reactions during coupling.

- After coupling, deprotection yields the free acid form of the compound.

Enzymatic and Biocatalytic Methods

- Enzymatic resolution or synthesis methods are employed to ensure the L-configuration of alanine is preserved or obtained with high enantiomeric purity.

- Aspergillus aminoacylase enzymes have been reported to catalyze the selective hydrolysis or synthesis of amino acid derivatives, including alanine analogs.

- Enzyme modification with bifunctional reagents like glutaraldehyde enhances enzyme stability and activity in non-aqueous media, improving yield and scalability.

- Typical enzymatic reaction conditions:

- Temperature: 30–40°C

- pH: 8–10 (alkaline conditions)

- Reaction time: 20–30 minutes

- Ion exchange resin treatment is used post-reaction to separate L-alanine derivatives from D-isomers or acylated intermediates.

Detailed Stepwise Preparation Example (Adapted from Related D-Alanine Synthesis)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Sulfuric acid + sodium cyanide, sealed container, 25–35 min at 5–10°C | Generation of hydrocyanic acid intermediate | Hydrocyanic acid product |

| 2 | Acetaldehyde + hydrocyanic acid, 20–40°C, 10–20 min | Formation of cyanohydrin intermediate | Cyanohydrin |

| 3 | Ammonia water addition, 20–40°C, 10–20 min | Conversion of cyanohydrin to aminonitrile | Aminonitrile |

| 4 | Hydrolysis in alkaline water (pH 8–10), 15–20 min | Formation of sodium aminopropionate (alanine precursor) | Sodium aminopropionate |

| 5 | Addition of aspergillus aminoacylase, 37°C, 20–30 min | Enzymatic resolution and hydrolysis | Separation of L-alanine and acylated D-alanine |

| 6 | Ion exchange resin treatment and hydrolysis | Purification and final product isolation | L-Alanine derivative with high yield |

Note: While this example is for D-alanine, similar enzymatic and chemical principles apply for the L-isomer and its N-substituted derivatives, including the target compound.

Research Findings and Optimization Notes

- Enzyme modification with glutaraldehyde significantly improves enzyme stability and catalytic efficiency, enabling higher yields and industrial scalability.

- Reaction parameters such as temperature, pH, and reaction time are critical for maximizing yield and stereoselectivity.

- Ion exchange resin purification is effective for separating stereoisomers and removing impurities.

- The use of sealed containers and controlled atmospheres minimizes hazardous byproducts and improves safety during cyanide and hydrocyanic acid handling.

- The synthetic route allows for low pollution, cost-effectiveness, and adaptability to large-scale production.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Temperature (chemical steps) | 5–40°C | Controls reaction rate and selectivity |

| pH (enzymatic hydrolysis) | 8–10 | Optimal enzyme activity and stability |

| Reaction time | 10–35 min per step | Ensures complete conversion |

| Enzyme type | Aspergillus aminoacylase | High stereoselectivity for L-alanine |

| Enzyme modification | Glutaraldehyde crosslinking | Enhanced stability and reusability |

| Purification method | Ion exchange resin | Effective stereoisomer separation |

Analyse Chemischer Reaktionen

Types of Reactions

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the efficacy of oxazolo[5,4-d]pyrimidines as anticancer agents. The compound exhibits selective inhibitory activities against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of Kinases

- VEGFR2 : Alanine derivatives containing the oxazolo[5,4-d]pyrimidine structure have shown promising IC50 values against VEGFR2 kinase. For example:

This indicates a strong potential for these compounds to inhibit angiogenesis in tumor growth.

Selectivity Against Cancer Cell Lines

The compound has demonstrated moderate inhibitory activities against cancer cell lines such as HepG2 and U251:

- Cytotoxicity Assays : The compounds generally showed IC50 values indicating effective inhibition of cancer cell growth .

Case Studies

- VEGFR2 Activity Study : A series of derivatives were tested for their ability to inhibit VEGFR2 activity across multiple cancer cell lines. Compounds with para-substituted benzyl moieties exhibited enhanced receptor binding and activity .

- EGFR Inhibition : Another study focused on derivatives that inhibit EGFR mutations associated with resistance to existing therapies like osimertinib. These compounds showed IC50 values as low as 0.113 nM against specific EGFR variants .

Summary Table of Biological Activities

| Compound Name | Target Kinase | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|---|

| Alanine Derivative 1 | VEGFR2 | 0.33 | HUVEC |

| Alanine Derivative 2 | EGFR | 0.113 | BaF3 Cells |

| Alanine Derivative 3 | CD31 | >60% Inhibition | Various Cancer Lines |

Wirkmechanismus

The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The oxazolo-pyrimidine core generally reduces ⟨α⟩ compared to furan-based linkers (e.g., DPTM-6: 668.19 a.u. vs. DPTM-3: 640.19 a.u.) .

- Substitution with amino acids (e.g., alanine) may stabilize polarizability due to electron-donating effects from the amino group, though this requires experimental validation.

Comparison of Reactivity :

- Oxazolo-pyrimidines exhibit higher stability during synthesis compared to pyrazolo-pyrimidines, which require stringent control of reaction conditions (e.g., prolonged stirring at room temperature) .

- The alanine-linked derivative likely shares synthetic challenges with other amino acid conjugates, such as regioselectivity in coupling reactions and purification of polar intermediates.

Implications for the Target Compound :

- The alanine derivative may pose similar hazards due to shared functional groups (e.g., oxazolo-pyrimidine core).

- No specific ecotoxicological data are available, necessitating caution in environmental handling .

Biologische Aktivität

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- (CAS No. 102248-96-4) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings, emphasizing its significance in biochemical applications and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes an alanine moiety linked to a 2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl group, which may influence its biological activity by interacting with specific biological targets.

Biological Activity Overview

1. Mechanism of Action

- The compound exhibits properties that may interfere with aminopeptidase activity, which is crucial in peptide metabolism and regulation of bioactive peptides. Aminopeptidases are involved in various physiological processes including protein digestion and immune response modulation .

2. Antimicrobial Properties

- Research indicates that derivatives of alanine can exhibit antimicrobial activity. For instance, modifications to the alanine structure have been shown to enhance the efficacy against certain bacterial strains by improving membrane permeability and targeting specific bacterial enzymes .

Case Studies and Research Findings

Study 1: Inhibition of Aminopeptidases

- A study evaluated the inhibition of aminopeptidases by various alanine derivatives. The findings suggested that certain modifications to the alanine structure could lead to significant inhibition of aminopeptidase N (APN), which plays a role in cancer progression and pathogen defense mechanisms .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| L-Alanine | 150 | Baseline activity |

| Modified Alanine | 30 | Significant inhibition |

Study 2: Neurotoxicity Assessment

- While not directly related to L-alanine derivatives, studies on structurally similar compounds like L-β-N-methylamino-l-alanine (BMAA) indicate that modifications can lead to neurotoxic effects through the formation of alkylating agents. This raises concerns about potential neurotoxic pathways that could be relevant for alanine derivatives .

Potential Applications

1. Therapeutic Uses

- Given its interaction with aminopeptidases, alanine derivatives could be explored as therapeutic agents in conditions where modulation of peptide metabolism is beneficial, such as cancer or metabolic disorders.

2. Drug Development

- The structural features of alanine N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- suggest potential for developing new drugs targeting specific enzymes or pathways involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.